2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction. This reaction can be carried out using nitrile oxides and captodative olefins or methyl crotonate derivatives under regioselective conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Ketone-Containing Compounds: Molecules like acetylacetone, which also feature ketone groups.
Uniqueness
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of both ketone and amide functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
29945-93-5 |
---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
2,2-dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C14H22N2O3/c1-9(17)7-13(2,3)11-6-10(19-16-11)8-14(4,5)12(15)18/h6H,7-8H2,1-5H3,(H2,15,18) |
InChI Key |
NRPRIJHVZPFKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)C1=NOC(=C1)CC(C)(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.